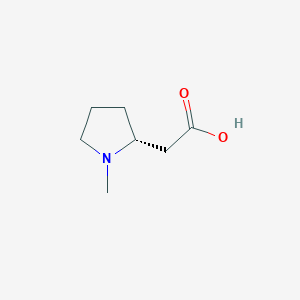

(R)-2-(1-Methylpyrrolidin-2-yl)acetic acid

Description

Historical Context and Significance of Pyrrolidine (B122466) Scaffolds in Asymmetric Synthesis

The significance of pyrrolidine scaffolds is deeply rooted in the "chiral pool," nature's repository of abundant, enantiomerically pure molecules like amino acids and carbohydrates. chemeo.com The amino acid proline, with its inherent pyrrolidine ring and defined stereocenter, was one of the earliest and most influential chiral building blocks. Seminal work in the 1970s by Hajos and Parrish, and later the explosion of organocatalysis in 2000, spearheaded by List and MacMillan, demonstrated that proline and its derivatives could act as highly effective asymmetric catalysts for crucial carbon-carbon bond-forming reactions, such as the aldol (B89426) and Mannich reactions. researchgate.netnuph.edu.ua

This discovery marked a paradigm shift, establishing that small organic molecules could catalyze complex stereoselective transformations, a role previously dominated by metal-based catalysts. nih.gov The pyrrolidine scaffold's ability to form key intermediates like enamines in a stereocontrolled manner became a foundational principle of organocatalysis. researchgate.net This has led to the development of a vast library of pyrrolidine-derived catalysts and auxiliaries, profoundly impacting the synthesis of complex molecules. nih.gov

The Role of (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid in Chiral Pool Synthesis

(R)-2-(1-Methylpyrrolidin-2-yl)acetic acid belongs to the class of chiral building blocks derived from the chiral pool. Its structure is closely related to (R)-proline (also known as D-proline), featuring the same stereochemistry at the C2 position of the pyrrolidine ring. The "R" designation specifies the absolute configuration of this stereocenter. The presence of the N-methyl group and the extension of the carboxylic acid by a methylene (B1212753) unit (a homologation) make it a specialized synthon for more complex molecular architectures.

While a detailed, peer-reviewed synthesis of this specific compound is not widely published, its preparation can be logically inferred from standard organic chemistry transformations starting from (R)-proline. This would typically involve N-methylation followed by a homologation sequence, such as the Arndt-Eistert reaction, to extend the carboxylic acid side chain.

The primary role of (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid is as a chiral intermediate in multi-step syntheses, particularly in drug discovery. Its structure provides a rigid, stereochemically defined scaffold that chemists can incorporate into larger molecules to control their three-dimensional shape. Patent literature reveals its use as a key reagent in the development of novel therapeutic agents. For instance, it has been employed in the synthesis of potent and selective somatostatin (B550006) receptor 4 (SSTR4) agonists, which are investigated for treating neurological conditions like Alzheimer's disease and pain. google.combiorxiv.orggoogle.comnih.gov It has also been utilized in the creation of cGAS (cyclic GMP-AMP synthase) antagonists, which are being explored for the treatment of autoimmune and inflammatory diseases. google.comgoogle.com In these syntheses, the pyrrolidine acetic acid derivative is typically coupled with other molecular fragments to build the final, complex drug candidate.

Table 1: Applications of (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid in Medicinal Chemistry

| Patent Reference | Therapeutic Target | Potential Indication(s) |

|---|---|---|

| WO2021202775A1 | Somatostatin Receptor 4 (SSTR4) | Alzheimer's Disease, Epilepsy, Depression, Pain google.combiorxiv.orgnih.gov |

| WO2017176812A1 | Cyclic GMP-AMP Synthase (cGAS) | Inflammatory Diseases, Autoimmune Disorders google.comgoogle.com |

Current Research Frontiers in the Chemistry of Chiral Pyrrolidine Derivatives

Research into chiral pyrrolidine derivatives remains a vibrant and rapidly evolving field. Current frontiers focus on several key areas:

Development of Novel Organocatalysts: Scientists continue to design more sophisticated pyrrolidine-based catalysts. This includes creating bifunctional catalysts that can activate multiple reactants simultaneously through different mechanisms (e.g., enamine and hydrogen bonding activation) to achieve even higher levels of stereocontrol. nih.gov Modifications at the C4 position of the proline ring with moieties like squaramides or bulky groups are being explored to fine-tune catalyst activity and selectivity, even allowing for reactions in environmentally benign solvents like water. researchgate.net

Catalytic Asymmetric C-H Functionalization: A major goal is to streamline synthesis by directly converting C-H bonds into new functional groups. Recent advances have shown that rhodium(II) catalysts can perform sequential C-H insertions on N-Boc-pyrrolidine to create C2-symmetrical disubstituted pyrrolidines with high precision, offering a more atom-economical route to valuable ligands and intermediates. nih.gov

Table 2: Physicochemical Properties of (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid | 1174705-02-2 | C₇H₁₃NO₂ | 143.18 |

| 2-(1-Methylpyrrolidin-2-yl)acetic acid (racemic) | 5626-43-7 | C₇H₁₃NO₂ | 143.18 |

| (R)-Proline (D-Proline) | 344-25-2 | C₅H₉NO₂ | 115.13 |

| N-Methyl-L-proline | 475-11-6 | C₆H₁₁NO₂ | 129.16 |

| (R)-2-(1-Methylpyrrolidin-2-yl)ethanol | 60307-26-8 | C₇H₁₅NO | 129.20 |

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-[(2R)-1-methylpyrrolidin-2-yl]acetic acid |

InChI |

InChI=1S/C7H13NO2/c1-8-4-2-3-6(8)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |

InChI Key |

WQGHBXNTZFIOSX-ZCFIWIBFSA-N |

Isomeric SMILES |

CN1CCC[C@@H]1CC(=O)O |

Canonical SMILES |

CN1CCCC1CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for R 2 1 Methylpyrrolidin 2 Yl Acetic Acid

Enantioselective Synthesis of the Pyrrolidine (B122466) Core

The cornerstone of synthesizing the target molecule is the establishment of the chiral center at the 2-position of the pyrrolidine ring. Various asymmetric strategies have been employed to achieve this with high enantiopurity.

Asymmetric Construction of the 2-Methylpyrrolidine Moiety

The formation of the chiral 2-methylpyrrolidine scaffold is a critical step that dictates the stereochemistry of the final product. Methodologies to achieve this include the use of chiral auxiliaries, organocatalysis, chemoenzymatic synthesis, and asymmetric reductive amination.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting stereochemical control to a prochiral substrate. Once the desired stereocenter is established, the auxiliary is cleaved and can often be recovered.

Prominent examples of chiral auxiliaries applicable to the synthesis of chiral pyrrolidines include Evans oxazolidinones and the SAMP/RAMP hydrazones (derived from (S)-1-amino-2-methoxymethylpyrrolidine and (R)-1-amino-2-methoxymethylpyrrolidine, respectively).

In a typical approach utilizing an Evans oxazolidinone auxiliary , an acyl oxazolidinone is enolized and then subjected to a diastereoselective alkylation. The bulky substituent on the oxazolidinone directs the incoming electrophile to one face of the enolate, thereby establishing a new stereocenter. Subsequent reduction of the carbonyl group and cyclization, followed by removal of the auxiliary, would yield the chiral pyrrolidine.

The SAMP/RAMP hydrazone methodology involves the formation of a hydrazone between a ketone or aldehyde and the chiral auxiliary. Deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), forms a chiral azaenolate. This intermediate then reacts with an electrophile in a highly diastereoselective manner. Subsequent cleavage of the hydrazone reveals the α-alkylated carbonyl compound, which can then be further manipulated to form the pyrrolidine ring. The stereochemical outcome is dependent on whether SAMP or RAMP is used, allowing access to both enantiomers of the target molecule.

Table 1: Chiral Auxiliary-Mediated Asymmetric Synthesis Approaches An illustrative data table representing typical outcomes for these methodologies.

| Chiral Auxiliary | Key Transformation | Typical Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | Asymmetric Alkylation | >95% |

| SAMP/RAMP Hydrazone | Asymmetric α-Alkylation | >96% |

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules to catalyze stereoselective transformations. Proline and its derivatives are particularly effective organocatalysts for the synthesis of chiral pyrrolidines. These reactions often proceed through enamine or iminium ion intermediates.

A common and elegant strategy is the [3+2] cycloaddition reaction . In this approach, an azomethine ylide is generated in situ and reacts with a dipolarophile, such as an α,β-unsaturated aldehyde, to form a highly functionalized pyrrolidine ring with the creation of multiple stereocenters. The use of a chiral organocatalyst, such as a diarylprolinol silyl ether, directs the cycloaddition to proceed with high enantioselectivity. The resulting polysubstituted pyrrolidine can then be converted to the desired 2-methylpyrrolidine derivative through subsequent chemical transformations.

Table 2: Organocatalytic [3+2] Cycloaddition for Pyrrolidine Synthesis Representative data for the organocatalytic synthesis of substituted pyrrolidines.

| Organocatalyst | Reactants | Product | Enantiomeric Excess (e.e.) |

| Diarylprolinol silyl ether | Azomethine ylide + α,β-Unsaturated aldehyde | Highly substituted pyrrolidine | Up to 99% |

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. Enzymes such as imine reductases (IREDs) and transaminases (TAs) have been successfully employed in the asymmetric synthesis of chiral pyrrolidines.

Imine reductases (IREDs) catalyze the reduction of imines to amines with high enantioselectivity. For the synthesis of (R)-2-methylpyrrolidine, a cyclic imine precursor, 2-methyl-1-pyrroline, can be reduced using an (R)-selective IRED. These enzymes utilize a cofactor, typically NADPH, as the hydride source.

Transaminases (TAs) catalyze the transfer of an amino group from an amine donor to a ketone substrate. A chemoenzymatic cascade can be designed where a diketone is selectively mono-aminated by a transaminase to form a chiral amino ketone, which then undergoes spontaneous cyclization and reduction to yield the chiral 2-substituted pyrrolidine. By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the product can be accessed. mdpi.comnih.gov

Table 3: Chemoenzymatic Synthesis of Chiral 2-Substituted Pyrrolidines Illustrative results from enzymatic approaches.

| Enzyme Class | Key Transformation | Substrate | Product Configuration | Typical Enantiomeric Excess (e.e.) |

| Imine Reductase (IRED) | Asymmetric Imine Reduction | 2-Methyl-1-pyrroline | (R) or (S) | >99% |

| Transaminase (TA) | Asymmetric Reductive Amination | 1,4-Diketone | (R) or (S) | >95% |

Asymmetric reductive amination is a direct and efficient method for the synthesis of chiral amines from ketones or aldehydes. This transformation can be achieved using chiral catalysts or enzymes. In the context of synthesizing (R)-2-methylpyrrolidine, a suitable keto-aldehyde or diketone precursor can undergo an intramolecular reductive amination.

This strategy is often integrated within organocatalytic or chemoenzymatic cascades. For instance, the initial formation of an enamine or imine intermediate, catalyzed by a chiral organocatalyst or an enzyme, is followed by a reduction step. The stereochemistry of the final product is determined by the facial selectivity of the reduction, which is controlled by the chiral catalyst or enzyme. Both transition-metal catalysts with chiral ligands and biocatalysts like reductive aminases have been employed for this purpose. nih.govfrontiersin.org

Stereocontrolled Introduction of the N-Methyl Group

Once the chiral (R)-2-substituted pyrrolidine core, such as an ester of (R)-2-(pyrrolidin-2-yl)acetic acid, is synthesized, the final step is the introduction of the methyl group onto the nitrogen atom. It is crucial that this N-methylation step proceeds without racemization of the existing stereocenter.

A classic and effective method for the N-methylation of primary and secondary amines that avoids racemization is the Eschweiler-Clarke reaction . wikipedia.org This reaction involves treating the secondary amine with an excess of formaldehyde and formic acid. The reaction proceeds through the formation of an iminium ion, which is then reduced in situ by formic acid, acting as a hydride donor. A key advantage of the Eschweiler-Clarke reaction is that it does not produce quaternary ammonium (B1175870) salts and is known to preserve the stereochemical integrity of chiral amines. wikipedia.orgorganic-chemistry.org The reaction is typically performed in an aqueous solution and heated to drive the reaction to completion, with the irreversible loss of carbon dioxide.

Functionalization to Incorporate the Acetic Acid Side Chain

A crucial step in the synthesis of (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid is the introduction of the acetic acid moiety at the C2 position of the pyrrolidine ring. Several classical and modern organic reactions can be adapted for this purpose.

Carbonylation Reactions

Carbonylation reactions, which involve the introduction of a carbonyl group, represent a direct approach to installing the necessary functional group for the acetic acid side chain. One plausible strategy involves the carbonylation of an organometallic derivative of (R)-1-methylpyrrolidine. For instance, the formation of an organolithium species at the C2 position, followed by quenching with carbon dioxide, would yield the desired carboxylic acid. While specific examples for this exact transformation are not extensively documented in publicly available literature, the principle is well-established in organic synthesis for the carboxylation of various organic substrates.

The general transformation can be represented as follows:

(R)-1-Methylpyrrolidine → (R)-1-Methyl-2-lithiopyrrolidine --(1. CO₂)--> (2. H₃O⁺) (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid

The success of this approach would heavily depend on the regio- and stereoselective formation of the organolithium intermediate.

Wittig and Horner-Wadsworth-Emmons Homologation

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for the formation of carbon-carbon double bonds, which can be subsequently reduced to afford the desired acetic acid side chain. arkat-usa.orgorganic-chemistry.orgnih.gov These reactions typically involve the reaction of an aldehyde or ketone with a phosphorus ylide or a phosphonate carbanion, respectively. arkat-usa.orgorganic-chemistry.orgnih.gov

A viable synthetic route would commence with the oxidation of a suitable precursor, such as (R)-1-methylpyrrolidine-2-methanol, to the corresponding aldehyde, (R)-1-methylpyrrolidine-2-carboxaldehyde. This aldehyde can then undergo a Wittig or HWE reaction with a reagent that introduces a two-carbon unit containing a protected carboxylic acid or an ester functionality.

For instance, a Wittig reaction could employ a phosphonium (B103445) ylide of the type Ph₃P=CHCO₂R. The resulting α,β-unsaturated ester can then be hydrogenated to the saturated ester, followed by hydrolysis to yield (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid.

The HWE reaction offers advantages such as generally higher E-selectivity for the resulting alkene and easier removal of the phosphate byproducts. arkat-usa.orgorganic-chemistry.org A phosphonate ester like triethyl phosphonoacetate can be used in an HWE reaction with (R)-1-methylpyrrolidine-2-carboxaldehyde to form the corresponding unsaturated ester.

| Reagent Class | Specific Reagent Example | Intermediate Product | Final Product Formation |

| Wittig Reagent | (Carbethoxymethylene)triphenylphosphorane | (R,E)-Ethyl 2-(1-methylpyrrolidin-2-yl)acrylate | Hydrogenation and Hydrolysis |

| HWE Reagent | Triethyl phosphonoacetate | (R,E)-Ethyl 2-(1-methylpyrrolidin-2-yl)acrylate | Hydrogenation and Hydrolysis |

Palladium-Catalyzed Cross-Coupling Reactions for Carboxylic Acid Installation

Palladium-catalyzed cross-coupling reactions have emerged as a versatile and powerful method for the formation of carbon-carbon bonds. nih.govrsc.org These reactions could be employed to install the acetic acid moiety onto the pyrrolidine ring. A potential strategy would involve the coupling of a suitable 2-substituted (R)-1-methylpyrrolidine derivative with a two-carbon nucleophile.

For example, a 2-halo-(R)-1-methylpyrrolidine could be coupled with a reagent such as the Reformatsky reagent (e.g., BrZnCH₂CO₂Et) or an organozinc reagent derived from an acetic acid ester enolate under palladium catalysis.

Alternatively, palladium-catalyzed carboxylation of a 2-halo or 2-triflyloxy-(R)-1-methylpyrrolidine derivative with carbon monoxide and a suitable nucleophile (e.g., water or an alcohol followed by hydrolysis) could directly introduce the carboxylic acid functionality. While the direct carboxylation of aryl and vinyl halides is well-established, its application to saturated heterocycles like pyrrolidine derivatives is less common but conceptually feasible. acs.orgnih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System (Example) | Product of Coupling |

| (R)-2-Bromo-1-methylpyrrolidine | Ethyl bromoacetate and Zinc (Reformatsky) | Pd(PPh₃)₄ | (R)-Ethyl 2-(1-methylpyrrolidin-2-yl)acetate |

| (R)-2-Iodo-1-methylpyrrolidine | Carbon Monoxide, Water | Pd(OAc)₂, PPh₃ | (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid |

Overall Efficiency and Scalability of Synthetic Pathways

The scalability of the discussed methodologies presents distinct challenges and advantages:

Carbonylation reactions using organolithium reagents can be difficult to scale up due to the highly reactive and often pyrophoric nature of the reagents, requiring stringent anhydrous and inert atmosphere conditions.

Wittig and HWE reactions are generally scalable. However, the stoichiometry of the Wittig reaction, which produces triphenylphosphine oxide as a byproduct, can lead to purification challenges on a large scale. The HWE reaction is often more amenable to scale-up due to the water-soluble nature of the phosphate byproducts.

Palladium-catalyzed cross-coupling reactions are widely used in industrial processes. However, the cost and toxicity of palladium catalysts, as well as the need for specialized ligands, can be limiting factors for large-scale production. Catalyst loading, turnover number, and ease of removal of the metal from the final product are critical considerations for scalability.

Retrosynthetic Analyses and Predictive Modeling

A retrosynthetic analysis of (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid reveals several logical disconnection points, guiding the design of synthetic routes. The most apparent disconnection is at the C2-Cα bond of the acetic acid side chain, leading back to a C2-functionalized (R)-1-methylpyrrolidine and a two-carbon synthon.

Another key retrosynthetic approach involves starting from readily available chiral pool materials, such as (R)-proline. This strategy inherently establishes the desired stereochemistry at the C2 position. The synthesis would then focus on the reduction of the carboxylic acid of proline to an alcohol or aldehyde, followed by the elongation of the carbon chain to introduce the acetic acid moiety.

Computational modeling is increasingly being used to predict the outcomes of chemical reactions and to guide the development of synthetic strategies. For the synthesis of stereochemically complex molecules like (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid, predictive modeling can be particularly valuable.

Computational studies can be employed to:

Predict Stereoselectivity: In reactions that create or modify stereocenters, computational models can help predict the diastereomeric or enantiomeric excess of the products under different reaction conditions and with various catalysts or chiral auxiliaries.

Elucidate Reaction Mechanisms: Understanding the detailed mechanism of a reaction can provide insights into how to optimize conditions for higher yield and selectivity.

Screen Catalysts and Reagents: Virtual screening of potential catalysts and reagents can accelerate the discovery of optimal reaction conditions, reducing the need for extensive empirical experimentation.

While specific predictive modeling studies for the synthesis of (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid are not widely reported, the application of these computational tools to the synthesis of chiral pyrrolidines and related heterocycles is an active area of research.

Advanced Structural and Stereochemical Investigations

Conformational Analysis of the Pyrrolidine (B122466) Ring and Acetic Acid Side Chain

The five-membered pyrrolidine ring is not planar and adopts puckered, non-planar conformations to relieve torsional strain. In related proline systems, these are well-characterized as two predominant "envelope" conformers, where one atom is out of the plane of the other four. These are typically referred to as Cγ-endo and Cγ-exo (or DOWN and UP) puckers. nih.govnih.govresearchgate.net The specific pucker adopted can be influenced by substituents on the ring. nih.goviucr.org

The N-methyl group in (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid has a profound impact on the ring's conformation and properties. N-methylation in amino acids and peptides is known to significantly alter conformational preferences and enhance stability against enzymatic degradation. nih.govmdpi.com The methyl group introduces steric bulk and alters the electronic nature of the nitrogen atom. Unlike a secondary amine, the tertiary amine in this compound cannot act as a hydrogen bond donor and has a distinct basicity. nih.gov In the solid-state structure of a related compound, N-methyl-2-pyrrolidonium hydrochloride, the five-membered ring is observed to adopt a distinct envelope conformation. researchgate.net For (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid, an equilibrium between different ring puckers is expected, with the N-methyl group influencing the energetic preference for one pucker over the other through steric interactions with the C2-substituent and the C5-protons.

Table 1: Summary of Pyrrolidine Ring Puckering

| Pucker Type | Description | Expected Influence of N-Methyl Group |

|---|---|---|

| Cγ-endo (DOWN) | The Cγ atom is puckered on the same side as the C2 substituent. | May be disfavored due to steric clash between the substituent and endo-protons. |

| Cγ-exo (UP) | The Cγ atom is puckered on the opposite side of the C2 substituent. | May be favored to minimize steric interactions involving the C2 side chain. |

The acetic acid side chain is not fixed in space but exhibits rotational freedom around the C2—CH₂COOH single bond. The different spatial arrangements resulting from this rotation are known as rotamers or conformers. The stability of these rotamers is governed by steric and electronic factors.

Absolute and Relative Stereochemical Assignment

The designation '(R)' specifies the absolute configuration at the C2 chiral center. This is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For the C2 atom of (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid, the four attached groups are prioritized based on atomic number. The implicit hydrogen atom is the lowest priority group (4). The nitrogen of the ring has the highest atomic number and is assigned priority 1. The decision between the carboxymethyl group (-CH₂COOH) and the C5 ring carbon (-CH₂CH₂N-) is made by moving to the next atoms in the chain until a point of difference is found.

Table 2: Cahn-Ingold-Prelog Priority Assignment for C2 Stereocenter

| Priority | Group Attached to C2 | Rationale for Priority |

|---|---|---|

| 1 | -N(CH₃)CH₂- (Pyrrolidine Nitrogen) | Highest atomic number (N > C). |

| 2 | -CH₂COOH | The carbon is bonded to an oxygen (O > C). |

| 3 | -CH₂(C5)- | The carbon is bonded to another carbon. |

| 4 | -H | Lowest atomic number. |

With the lowest priority group (H) oriented away from the viewer, the sequence from priority 1 to 2 to 3 traces a clockwise path, defining the center as (R). Experimental confirmation of this assignment would typically be achieved through X-ray crystallography of a single crystal or by using chiroptical methods.

Stereodynamic Studies of Derived Esters and Amides

The formation of ester or amide derivatives from the carboxylic acid moiety introduces new stereodynamic elements. Stereodynamic studies, often employing variable-temperature Nuclear Magnetic Resonance (VT-NMR), can probe the energy barriers associated with bond rotations that are slow on the NMR timescale.

In an amide derivative, for instance, the C(O)-N bond possesses significant double-bond character, leading to restricted rotation. This can result in the presence of distinct syn and anti (or cis and trans) rotamers, which may be separately observable in the NMR spectrum at low temperatures. nih.gov Studies on N-methylated amides have shown that the N-methyl group strongly influences this rotational equilibrium. nih.gov As the temperature is raised, these separate signals coalesce, and the energy barrier to rotation can be calculated from the coalescence temperature.

Similarly, an ester derivative would also exhibit preferred conformations around the newly formed C-O bond. These dynamic processes are crucial for understanding how the molecule might interact with biological systems, as different conformers may have different binding affinities.

Chiroptical Properties and Spectroscopic Signatures for Stereochemical Elucidation

As a chiral molecule, (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid interacts with plane-polarized light. Techniques that measure this interaction, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful tools for stereochemical elucidation.

A CD spectrum plots the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The carboxylic acid group in the molecule contains a chromophore (C=O) that gives rise to an electronic transition (n→π*) in the ultraviolet region (around 210-220 nm). In a chiral environment, this transition produces a characteristic signal known as a Cotton effect. The sign (positive or negative) and magnitude of this Cotton effect are uniquely determined by the absolute configuration of the stereocenter.

Modern approaches frequently combine experimental CD spectroscopy with computational methods, such as time-dependent density functional theory (TD-DFT). By calculating the predicted CD spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. Advanced NMR techniques, sometimes using fluorinated derivatives, can also serve as sensitive probes of conformation and dynamics. copernicus.org

Derivatization and Chemical Transformations of R 2 1 Methylpyrrolidin 2 Yl Acetic Acid

Functionalization at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for a wide range of chemical reactions, including esterification, amidation, and reduction.

Esterification of (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid converts the carboxylic acid into an ester, a transformation that can alter the compound's physical properties and subsequent reactivity. A common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it is formed. masterorganicchemistry.com For example, reacting the parent compound with methanol (B129727) would yield methyl (R)-2-(1-methylpyrrolidin-2-yl)acetate. The corresponding methyl ester of the related compound 2-(pyrrolidin-2-yl)acetic acid is a known substance. nih.gov

The choice of alcohol and catalyst can be tailored to achieve desired outcomes, leading to a wide range of esters with applications in synthesis and materials science. americanelements.com

Table 1: General Conditions for Fischer Esterification

| Reactant | Reagent | Catalyst | Typical Conditions |

|---|

This table presents generalized conditions for the Fischer esterification reaction.

The formation of an amide bond from the carboxylic acid group is a fundamental transformation, often employed in the synthesis of peptides and other biologically relevant molecules. nih.govyoutube.com Direct reaction of a carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated using a coupling reagent. bachem.comluxembourg-bio.com

This activation process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. youtube.com A wide variety of coupling reagents have been developed, each with specific advantages regarding reaction efficiency and suppression of side reactions like racemization. bachem.compeptide.com Commonly used classes of coupling reagents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or aminium/uronium salts (e.g., BOP, HATU, HBTU). bachem.comluxembourg-bio.com These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to further improve efficiency. bachem.com

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples | Description |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used reagents that activate carboxylic acids to form a reactive O-acylisourea intermediate. youtube.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | Effective reagents that form activated esters; preferred for cyclization reactions. luxembourg-bio.com |

This table summarizes common reagents used for amide bond formation.

The carboxylic acid group of (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid can be reduced to yield the corresponding primary alcohol, (R)-2-(1-methylpyrrolidin-2-yl)ethanol. Carboxylic acids are generally resistant to reduction and require potent reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing carboxylic acids to primary alcohols. libretexts.org The reaction is typically performed in an anhydrous ether solvent. chemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own. libretexts.org However, its reactivity can be enhanced, for instance, by first converting the carboxylic acid to a mixed anhydride. nih.gov

Reduction of the carboxylic acid to the corresponding aldehyde, (R)-2-(1-methylpyrrolidin-2-yl)acetaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. chemguide.co.uk Therefore, the reduction must be stopped at the aldehyde stage. This is typically achieved not by direct reduction of the carboxylic acid, but by first converting it into a more reactive derivative, such as an acid chloride or an ester. These derivatives can then be reduced to an aldehyde using milder, more sterically hindered reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides or diisobutylaluminum hydride (DIBAL-H) for esters at low temperatures. libretexts.org

Modifications of the Pyrrolidine (B122466) Nitrogen

The tertiary nitrogen atom in the N-methylpyrrolidine ring is also a site for chemical modification, although its reactivity is different from that of the carboxylic acid.

As the nitrogen atom in (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid is a tertiary amine, it can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a permanent positive charge on the nitrogen atom and adds a new alkyl group. For example, reaction with methyl iodide would yield the corresponding N,N-dimethylpyrrolidinium iodide derivative. The synthesis of N-substituted cyclic amines is a key strategy in medicinal chemistry. researchgate.net

N-acylation of tertiary amines is not a typical reaction under standard conditions. However, reactions with acylating agents under specific conditions can sometimes lead to dealkylation or ring-opening, particularly with strained ring systems.

The tertiary amine of the pyrrolidine ring can be oxidized to form the corresponding N-oxide. This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide introduces a polar functional group which can significantly alter the molecule's properties. The synthesis of N-oxide-containing heterocycles is an area of interest in the development of new therapeutic agents. nih.gov The pyrrolidine ring itself is a stable heterocyclic system, and transformations to other nitrogen heterocycles would require more drastic conditions involving ring-opening and subsequent recyclization steps. organic-chemistry.org

Derivatization for Analytical Purposes

The analytical determination of the enantiomeric purity and concentration of chiral molecules such as (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid often requires derivatization, particularly for chromatographic and spectroscopic techniques. Derivatization converts the analyte into a more suitable form for analysis, for instance, by enhancing detector response or by creating diastereomeric derivatives from enantiomers, which can then be separated and quantified using non-chiral methods. nih.gov

For High-Performance Liquid Chromatography (HPLC) analysis, derivatization is a common strategy to resolve enantiomers on achiral stationary phases. nih.gov This involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physicochemical properties and can be separated by conventional HPLC. nih.gov The carboxylic acid moiety of (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid is a primary target for such derivatization. Common CDAs for carboxylic acids include chiral amines, which form diastereomeric amides.

Another important analytical technique where derivatization is employed is Nuclear Magnetic Resonance (NMR) spectroscopy. While enantiomers are indistinguishable in a standard NMR spectrum, their conversion into diastereomers by a CDA allows for their differentiation. libretexts.org The resulting diastereomeric complexes exhibit distinct chemical shifts for corresponding protons and carbons, enabling the determination of enantiomeric excess. researchgate.net Alternatively, chiral solvating agents (CSAs) can be used. These agents form non-covalent diastereomeric complexes with the analyte, inducing chemical shift differences between the enantiomers without the need for a chemical reaction. libretexts.orgtcichemicals.com Lanthanide-based chiral shift reagents can also be employed to spread out signals and resolve enantiomeric peaks. chemistnotes.com

Below is a table of common chiral derivatizing agents that can be theoretically applied for the analytical resolution of compounds containing carboxylic acid and amine functionalities.

| Derivatizing Agent Class | Specific Example | Functional Group Targeted | Analytical Technique |

| Chiral Amines | (R)-1-Phenylethylamine | Carboxylic Acid | HPLC, NMR |

| Chiral Alcohols | (R)-2-Butanol | Carboxylic Acid (after activation) | HPLC, NMR |

| Fluorescent CDAs | (R)-(-)-4-(N,N-dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole | Amine (if secondary) | HPLC-Fluorescence |

| NMR Chiral Shift Reagents | Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) [Eu(hfc)3] | Lewis basic sites (e.g., carboxylate, tertiary amine) | NMR |

| NMR Chiral Solvating Agents | (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) | Carboxylic Acid, Amine | NMR |

Applications As a Chiral Building Block in Complex Molecule Synthesis

Chiral Ligand and Catalyst Design in Asymmetric Transformations

The pyrrolidine (B122466) ring is a foundational scaffold for many successful chiral catalysts and ligands. As a derivative of proline, (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid possesses the necessary structural elements for use in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral product.

While specific examples detailing the use of ligands directly derived from (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid in metal-catalyzed hydroformylation are not extensively documented in readily available literature, the broader class of proline-derived ligands is well-established in this area. Hydroformylation is a key industrial process that converts alkenes into aldehydes. In asymmetric hydroformylation, chiral ligands are used to control the stereochemistry of the newly formed chiral center.

The general principle involves coordinating the chiral ligand to a metal center, such as rhodium or palladium. The steric and electronic properties of the ligand then influence how the substrate approaches the metal, directing the reaction to favor the formation of one enantiomer over the other. Derivatives of proline are attractive for this purpose due to their rigid bicyclic-like structure when coordinated to a metal, which provides an effective chiral environment. The N-methyl group and the acetic acid side chain of the title compound could be further functionalized to create bidentate or polydentate ligands, which are often more effective in asymmetric catalysis.

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, with proline and its derivatives at the forefront of this field. beilstein-journals.org These catalysts operate through various activation modes, most commonly by forming nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. nih.gov

(R)-2-(1-Methylpyrrolidin-2-yl)acetic acid is a tertiary amine, and its derivatives can act as organocatalysts. For instance, L-proline has been shown to be an effective catalyst in multi-component reactions to produce poly-substituted pyridine (B92270) derivatives. rsc.org The N-methylation, as seen in the title compound, is a known strategy to modify the properties of proline-based catalysts. This modification can influence the catalyst's solubility, stability, and the stereochemical outcome of the reaction by altering the steric environment around the catalytic center. nih.gov While proline itself is a secondary amine and forms enamines, tertiary amine derivatives can function as Lewis bases or be part of more complex bifunctional catalyst systems that utilize hydrogen bonding or other non-covalent interactions to control stereoselectivity. nih.gov

Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocycles

The chiral scaffold of (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid is an excellent starting point for the synthesis of more complex nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and natural products.

Pyrrolopyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including acting as kinase inhibitors for cancer therapy. nih.govsemanticscholar.org The synthesis of these molecules often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrrole (B145914) or the annulation of a pyrrole ring onto a pyrimidine.

A common synthetic strategy for pyrrolo[2,3-d]pyrimidines begins with a substituted pyrrole. For example, a 4-chloropyrrolopyrimidine can be reacted with hydrazine (B178648) hydrate (B1144303) to form a 4-hydrazino-pyrrolopyrimidine intermediate. nih.gov This intermediate can then undergo further reactions to build more complex fused systems like pyrrolotriazolopyrimidines. nih.gov Although a direct synthesis starting from (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid is not explicitly detailed in the provided research, one can envision its use to construct a chiral, substituted pyrrolidine which could then be elaborated into a pyrrolopyrimidine core. The inherent chirality of the starting material would be transferred to the final product, which is highly desirable for developing selective therapeutic agents.

Azaspirocyclic systems are a class of compounds containing a spirocyclic junction with at least one nitrogen atom in one of the rings. These rigid, three-dimensional structures are of great interest in medicinal chemistry as they can act as conformationally constrained mimics of natural ligands.

Research has shown the successful incorporation of azaspirocyclic moieties into complex, biologically active molecules. For example, in the development of Mer and Axl tyrosine kinase inhibitors, an 8-azaspiro[4.5]decane unit was incorporated into a 7-aryl-2-anilino-pyrrolopyrimidine scaffold. nih.gov This demonstrates the synthetic feasibility of combining azaspirocycles with other important heterocyclic systems like pyrrolopyrimidines. The synthesis of such complex molecules often relies on chiral building blocks to control the stereochemistry of the final compound. (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid represents a potential precursor for the chiral pyrrolidine portion of such spirocyclic systems, where its defined stereocenter can direct the formation of the spirocyclic junction.

Integration into Peptidomimetics and Constrained Peptides

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid, as an N-methylated, non-natural amino acid, is an ideal building block for this purpose.

The incorporation of N-methylated amino acids into a peptide backbone has several important consequences. nih.gov The N-methyl group eliminates the amide N-H proton, preventing it from acting as a hydrogen bond donor. This modification restricts the conformational flexibility of the peptide chain and can favor specific secondary structures. frontiersin.org Furthermore, the N-methylation increases resistance to proteolysis by common proteases, which often recognize and cleave standard amide bonds, thereby extending the half-life of the peptide-based drug in the body. scispace.com

Constrained peptides, which include macrocyclic and stapled peptides, utilize covalent cross-links to lock the peptide into a specific bioactive conformation. scispace.comnih.gov This pre-organization can lead to higher binding affinity and selectivity for their biological targets. nih.gov Unnatural amino acids, including bicyclic derivatives and those with reactive handles for cyclization, are key components in the design of these constrained structures. frontiersin.orgnih.gov The rigid pyrrolidine ring and the acetic acid side chain of (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid make it a suitable candidate for inclusion in such designs, either as part of the peptide backbone to induce a particular turn or as a component of a macrocyclic ring structure.

Role in Radiochemistry for Labeled Compounds

In the field of radiochemistry, particularly for the development of diagnostic imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), the use of chiral precursors is of paramount importance. These imaging techniques rely on radiolabeled molecules (radiotracers) that can bind to specific biological targets, such as receptors or enzymes in the brain. unm.edu Since these biological targets are themselves chiral, they often interact differently with the various stereoisomers of a drug or tracer. Therefore, preparing a radiotracer as a single, pure enantiomer is crucial for achieving high target selectivity and generating a clear imaging signal. nih.gov

While direct examples of the use of (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid in published radiochemical syntheses are not prevalent in readily available literature, its structure makes it a highly suitable precursor for creating stereospecific radiotracers. The principles of radiotracer design point to several potential ways this chiral building block could be utilized. unt.eduosti.gov The presence of the N-methyl group and the carboxylic acid function offers clear strategic positions for the introduction of a positron-emitting radionuclide like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). unm.edu

A primary strategy for labeling this compound would involve its N-methyl group. unm.edu In PET chemistry, a common and robust method is the methylation of a precursor molecule that lacks the methyl group (a "desmethyl" precursor). This is typically achieved using a radiolabeled methylating agent such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf). unm.edunih.gov Therefore, the corresponding desmethyl precursor, (R)-pyrrolidin-2-ylacetic acid, could be synthesized and then reacted with [¹¹C]methyl triflate to produce ¹¹C-labeled (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid with high efficiency and purity. nih.gov This method ensures that the final radiolabeled compound is identical in structure to the non-radioactive molecule, making it a true tracer. unm.edu

The importance of chiral pyrrolidine cores in PET tracer development is well-established. For instance, a PET agent developed to image nicotinic α₄β₂ receptors, 5-(3′-¹⁸F-fluoropropyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine, incorporates a chiral (S)-pyrrolidinyl moiety, demonstrating the value of this scaffold in creating successful and specific brain imaging agents. snmjournals.org The synthesis of such complex radiopharmaceuticals relies on the availability of high-quality chiral precursors to ensure the final product has the correct stereochemistry for selective target binding. snmjournals.org

Below is a table outlining potential strategies for the radiosynthesis of labeled compounds derived from this chiral building block.

| Isotope | Labeling Agent | Target Position | Description of Method |

| Carbon-11 (¹¹C) | [¹¹C]Methyl Triflate | N-Methyl Group | N-alkylation of the corresponding desmethyl precursor, (R)-pyrrolidin-2-ylacetic acid. This is a widely used, high-yield method for introducing ¹¹C. unm.edunih.gov |

| Carbon-11 (¹¹C) | [¹¹C]Carbon Dioxide | Carboxylic Acid | Carboxylation of an appropriate organometallic precursor (e.g., a Grignard or organolithium reagent) derived from the pyrrolidine core using [¹¹C]CO₂. This would label the carboxylic acid group. osti.gov |

| Fluorine-18 (¹⁸F) | [¹⁸F]Fluoride | Attached side chain | The acetic acid moiety could be used as a handle to attach a prosthetic group containing ¹⁸F, such as 2-[¹⁸F]fluoroethyl tosylate. This multi-step approach is common when direct fluorination is not feasible. snmjournals.org |

Advanced Analytical Methodologies for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid structure.

¹H NMR spectra provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid, the spectrum would exhibit characteristic signals for the N-methyl group, the protons on the pyrrolidine (B122466) ring, and the methylene (B1212753) protons of the acetic acid side chain. The integration of these signals corresponds to the number of protons in each group, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

¹³C NMR spectra reveal the number of non-equivalent carbon atoms in the molecule. chemscene.com The chemical shift of each carbon signal is indicative of its hybridization and electronic environment. For instance, the carbonyl carbon of the carboxylic acid group is expected to resonate at a significantly downfield position (typically 170-185 ppm) compared to the aliphatic carbons of the pyrrolidine ring and N-methyl group. chemscene.com Analysis of related N-methylpyrrolidine structures provides expected ranges for these shifts. beilstein-journals.orgchemicalbook.comchemicalbook.com

Below is a table of expected chemical shifts based on data from structurally similar compounds. beilstein-journals.orgchemicalbook.comorganicchemistrydata.org

Table 1: Expected NMR Chemical Shifts for (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid

| Atom Position | ¹H NMR Expected Shift (ppm) | ¹³C NMR Expected Shift (ppm) |

|---|---|---|

| Carboxyl (C=O)OH | 10.0 - 12.0 (broad s) | 170 - 185 |

| CH₂ (acetic acid) | 2.3 - 2.8 (m) | 35 - 45 |

| CH (pyrrolidine, C2) | 3.0 - 3.5 (m) | 60 - 70 |

| CH₂ (pyrrolidine, C5) | 2.8 - 3.3 (m) | 55 - 65 |

| N-CH₃ | 2.2 - 2.6 (s) | 40 - 45 |

Note: Shifts are estimates and can vary based on solvent and concentration. (s = singlet, m = multiplet)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LCMS-ESI+, HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

For (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid (molecular formula C₇H₁₃NO₂), the exact molecular weight is 143.18 g/mol . nih.gov HRMS provides a highly accurate mass measurement, which can confirm the elemental composition. beilstein-journals.org In positive-ion ESI mode (ESI+), the molecule is expected to be detected as the protonated ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 144.10. uni.luuni.lu

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the precursor ion (e.g., [M+H]⁺) to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint. Common fragmentation pathways for this molecule would likely involve the neutral loss of water (H₂O) or the entire carboxylic acid group (COOH₂), as well as cleavage of the pyrrolidine ring. wvu.edunih.gov

Table 2: High-Resolution Mass Spectrometry Data for (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₂ | chemscene.comnih.gov |

| Molecular Weight | 143.18 g/mol | nih.gov |

| Monoisotopic Mass | 143.09463 Da | uni.lu |

| Expected [M+H]⁺ Ion (m/z) | 144.10192 | uni.luuni.lu |

| Expected [M+Na]⁺ Ion (m/z) | 166.08386 | uni.luuni.lu |

| Plausible Fragment Ion [M+H-H₂O]⁺ (m/z) | 126.09190 | uni.luuni.lu |

Chromatographic Techniques for Separation and Purity

Chromatography is indispensable for separating the target compound from impurities and for assessing enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of pharmaceutical compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for a polar compound like (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A typical method would use a gradient elution system with a mobile phase consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov An acid, such as formic acid or acetic acid, is often added to the mobile phase to improve peak shape and control the ionization state of the carboxylic acid and the tertiary amine. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, although a mass spectrometer can also be used as a detector (LC-MS) for enhanced specificity and sensitivity. nih.govmdpi.com

Since (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid is a chiral molecule, it is critical to determine its enantiomeric purity, which is the measure of the excess of the desired (R)-enantiomer over the undesired (S)-enantiomer. This cannot be achieved with standard HPLC and requires a chiral separation technique.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are widely used and have proven effective for separating a broad range of chiral compounds, including those with acidic centers. nih.govmdpi.comsigmaaldrich.com The mobile phase is often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), sometimes with an acidic or basic additive to improve resolution. nih.gov

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations. chromatographyonline.com SFC uses supercritical carbon dioxide as the main component of the mobile phase, often with a small amount of an alcohol co-solvent (modifier). nih.govresearchgate.net This technique is known for providing fast, efficient, and high-resolution separations, making it an excellent alternative to normal-phase HPLC for chiral analysis. chromatographyonline.comyoutube.com The same polysaccharide-based CSPs used in HPLC are often employed in SFC with great success. nih.govresearchgate.net

Spectroscopic Methods for Stereochemical Confirmation (e.g., Electronic Circular Dichroism (ECD))

While chiral chromatography can quantify the ratio of enantiomers, spectroscopic methods are used to confirm the absolute configuration of the chiral center. Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. psu.edu

Enantiomers, being non-superimposable mirror images, produce ECD spectra that are exact mirror images of each other. The (R)-enantiomer will exhibit a positive Cotton effect (a positive peak) where the (S)-enantiomer shows a negative one, and vice versa. Therefore, an experimental ECD spectrum can be compared with a theoretically predicted spectrum for the (R)-configuration to unambiguously assign the absolute stereochemistry. nih.gov This technique is particularly sensitive to the molecule's conformation and the spatial arrangement of its chromophores (light-absorbing groups), such as the carboxylic acid group in this compound. aps.orgsynchrotron-soleil.fr

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state. caltech.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated. jhu.edu

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are central to understanding how chemical reactions proceed. nih.govacs.org These calculations can map out the entire energy landscape of a reaction, identifying intermediates and, most crucially, the transition states that control the reaction rate and outcome. acs.org

In the context of asymmetric synthesis, where (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid might act as a chiral catalyst, ligand, or building block, transition state (TS) analysis is key to understanding stereochemical control. DFT calculations are used to locate the transition state structures for the formation of all possible stereoisomeric products. nih.govresearchgate.net The origin of enantioselectivity is determined by the energy difference between the diastereomeric transition states leading to the major and minor enantiomers. researchgate.net

For a hypothetical reaction catalyzed by this compound, computational chemists would model the transition states for the competing pathways. The calculated relative Gibbs free energies (ΔG‡) of these transition states directly correlate to the predicted enantiomeric excess (ee) of the reaction. A lower energy barrier for one transition state implies that it is more easily reached, leading to the preferential formation of the corresponding stereoisomer. nih.govresearchgate.net

Table 1: Illustrative DFT Data for a Hypothetical Asymmetric Aldol (B89426) Reaction This table presents hypothetical data to illustrate the output of a typical transition state analysis for an aldol reaction where (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid could be part of the catalytic system. The energy difference (ΔΔG‡) between the two transition states determines the stereochemical outcome.

| Transition State | Favored Product | Relative Gibbs Free Energy (ΔG‡) (kcal/mol) | Predicted Enantiomeric Excess (% ee) |

| TS-Re | (R)-aldol adduct | 12.5 | 95% |

| TS-Si | (S)-aldol adduct | 14.8 | - |

| ΔΔG‡ (TS-Si - TS-Re) | - | 2.3 | - |

Beyond simply predicting the outcome, computational studies delve into the structural and electronic origins of stereoselectivity. nih.govemich.edu By analyzing the three-dimensional geometries of the optimized transition states, researchers can identify the specific non-covalent interactions responsible for stabilizing one pathway over another. nih.govresearchgate.net

For (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid, the analysis would focus on how its constituent parts—the chiral center at C2, the N-methyl group, and the acetic acid side chain—orient themselves and interact with the substrates in the transition state assembly. Key interactions that determine stereoselectivity often include:

Steric Hindrance: Repulsive interactions that destabilize a transition state. The methyl group on the nitrogen and the substituent at the chiral center would create a specific steric environment.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, which can lock the transition state into a rigid and highly organized geometry. nih.govrsc.org

Dipole-Dipole and Electrostatic Interactions: The alignment of molecular dipoles can have a significant stabilizing or destabilizing effect. researchgate.net

Table 2: Key Interactions Governing Stereoselectivity This table outlines the types of non-covalent interactions within a transition state that computational models would analyze to explain the stereochemical outcome.

| Interaction Type | Description | Potential Role in Selectivity |

| Steric Repulsion | Clash between bulky groups. | Destabilizes transition states where the substrate approaches from a sterically hindered face of the catalyst. |

| Hydrogen Bonding | e.g., Carboxylic acid proton with a substrate's carbonyl oxygen. | Provides a rigidifying anchor, leading to a well-defined, lower-energy transition state. nih.gov |

| C-H···π Interactions | Interaction of a C-H bond with an aromatic ring. | Can provide subtle but decisive stabilization in one diastereomeric TS over another. researchgate.net |

| Electrostatic Stabilization | Favorable alignment of charged or polar groups. | The orientation of the carboxylate and the protonated amine can direct the approach of substrates. researchgate.net |

Molecular Modeling and Conformational Landscape Analysis

The biological activity and chemical reactivity of a molecule are dictated by its three-dimensional shape. nih.gov (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid is a flexible molecule with several sources of conformational isomerism. The pyrrolidine (B122466) ring is not flat and undergoes a rapid "pseudorotation" between various puckered forms (envelope and twisted conformations). nih.gov Additionally, there is free rotation around the single bonds connecting the ring to the acetic acid side chain and the N-methyl group.

Molecular modeling techniques, such as molecular dynamics (MD) simulations and potential energy surface scans, are used to explore this conformational landscape. nih.gov These methods can identify the most stable (lowest energy) conformers and the energy barriers between them. Understanding the preferred shape(s) of the molecule is crucial, as it is this conformation that will participate in chemical reactions or bind to a biological target.

Table 3: Conformational Flexibility and Analysis Methods This table details the sources of flexibility in (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid and the computational methods used to study them.

| Molecular Feature | Type of Flexibility | Computational Method for Analysis |

| Pyrrolidine Ring | Ring puckering (pseudorotation) | Potential Energy Surface (PES) Scan, MD Simulations |

| C2-CH₂COOH Bond | Single bond rotation | Dihedral Angle Scan, MD Simulations |

| N-CH₃ Bond | Single bond rotation / Pyramidal inversion | PES Scan, MD Simulations |

| Overall Structure | Global conformational space | MD Simulations, Stochastic Search Algorithms |

Prediction of Chemical Reactivity and Selectivity

Conceptual DFT provides a suite of reactivity descriptors that can predict the most reactive sites within a molecule without simulating a full reaction. mdpi.comresearchgate.net These indices are derived from the molecule's electronic structure and are powerful tools for forecasting chemical behavior.

Molecular Electrostatic Potential (MESP): Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically blue) regions. For this molecule, the MESP would likely show a negative potential around the carboxylate oxygen atoms and a positive potential near the carboxylic proton and hydrogens on the carbon adjacent to the nitrogen.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO location indicates the site of nucleophilic attack, while the LUMO location indicates the site of electrophilic attack.

Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed, providing a more nuanced prediction of the most electrophilic and nucleophilic atomic sites. mdpi.com

Table 4: Illustrative Conceptual DFT Reactivity Descriptors This table shows hypothetical calculated values for reactivity descriptors of (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid, predicting its chemical behavior.

| Atom/Region | MESP Value (illustrative) | Predicted Reactivity |

| Carboxylate Oxygen | -0.04 a.u. | Nucleophilic, site of protonation or metal coordination |

| Nitrogen Atom | -0.02 a.u. | Nucleophilic, Lewis basic site |

| Carboxylic Proton | +0.05 a.u. | Electrophilic, acidic site |

| Carbonyl Carbon | +0.03 a.u. | Electrophilic, site for nucleophilic attack |

Cheminformatics and Machine Learning in Synthetic Route Design and Optimization

Cheminformatics and machine learning (ML) are transforming chemical synthesis by leveraging large datasets to predict outcomes and design synthetic routes. nih.govneovarsity.orgelsevier.com For a target molecule like (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid, these tools offer several applications.

Retrosynthesis Prediction: AI-powered tools can analyze the structure of the target molecule and propose multiple viable synthetic pathways by identifying key bond disconnections based on known chemical reactions. neovarsity.org

Reaction Optimization: ML models can be trained on experimental data to predict how factors like solvent, temperature, catalyst loading, and substrate structure will affect the yield and selectivity of a reaction. This can dramatically reduce the number of experiments needed for optimization. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): If a series of similar pyrrolidine compounds have been synthesized and tested for a specific property (e.g., catalytic efficiency or biological activity), a QSAR model can be built to correlate their chemical structures with their activity. nih.govnih.gov This model can then predict the activity of new, unsynthesized compounds, guiding the design of more effective molecules.

Table 5: Application of Cheminformatics and Machine Learning This table summarizes how computational tools could be applied to the synthesis and study of (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid.

| Tool / Technique | Application | Expected Outcome |

| Retrosynthesis Software | Synthetic Route Planning | A list of plausible, ranked synthetic routes from commercially available starting materials. |

| Machine Learning Model | Reaction Yield Prediction | A predictive model to optimize reaction conditions (e.g., temperature, solvent) for a key synthetic step, maximizing yield. |

| QSAR Modeling | Virtual Screening | A model to predict the potential biological activity or catalytic performance of designed analogues, prioritizing which to synthesize. |

| Database Mining | Literature & Patent Analysis | Rapidly identify known synthetic methods for structurally related compounds and potential starting materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.